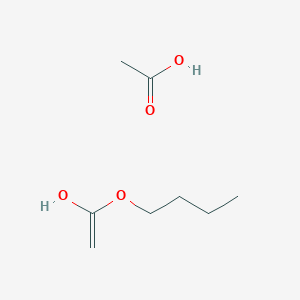

Acetic acid;1-butoxyethenol

Description

Contextualization of 1-Butoxyethene as an Alkyl Enol Ether Derivative

The term "1-butoxyethenol" is not a standard chemical name. The most closely related and chemically significant compound is 1-butoxyethene, commonly known as n-butyl vinyl ether. This compound is a classic example of an alkyl enol ether. chemicalbook.com Enol ethers are characterized by an alkoxy group (-OR) attached to a carbon-carbon double bond. In the case of n-butyl vinyl ether, a butoxy group (CH₃CH₂CH₂CH₂O-) is attached to a vinyl group (-CH=CH₂). eurochemsupplies.com

The presence of the oxygen atom's lone pairs in conjugation with the π-system of the double bond makes the β-carbon electron-rich and thus highly susceptible to attack by electrophiles. This inherent reactivity is a cornerstone of enol ether chemistry. wikipedia.org

Nomenclature and Structural Diversity of Enol Esters

Enol esters are structurally similar to enol ethers, but instead of an alkoxy group, they possess an acyloxy group (-OC(O)R) attached to the double bond. They are formally derived from the enol tautomer of a ketone or aldehyde. wikipedia.org The nomenclature of enol esters follows from the parent carboxylic acid and the enol portion. For instance, the enol ester derived from acetic acid and the enol of acetone (B3395972) is named isopropenyl acetate (B1210297).

The structural diversity of enol esters is vast, allowing for a wide range of applications in synthesis. They can be prepared with various substituents on both the acyl and vinyl moieties, which modulates their reactivity. nih.gov

Historical Development in Enol Ether and Enol Ester Research

The study of vinyl ethers dates back to 1878 when Wislicenus first synthesized ethyl vinyl ether. sci-hub.seunacademy.com However, commercially viable synthesis methods for vinyl ethers and their polymers were not developed until the late 1920s. astm.org These early methods often involved the reaction of acetylene (B1199291) with alcohols in the presence of a base. chemicalbook.com

The development of enol ester chemistry has also seen significant advancements. Historically, their synthesis was less direct. However, modern catalytic methods, such as the ruthenium-catalyzed coupling of terminal alkynes and carboxylic acids, have made a wide array of enol esters readily accessible. nih.gov The exploration of silyl (B83357) enol ethers, first prepared by the reaction of enolizable carbonyl compounds with silyl electrophiles, has further expanded the synthetic utility of enol-type structures. wikipedia.org The continuous development of new synthetic routes and the discovery of novel reactions have solidified the importance of both enol ethers and enol esters in modern organic chemistry. elsevierpure.comorganic-chemistry.org

Detailed Research Findings

The reactivity of enol ethers and enol esters has been the subject of extensive research, leading to a deep understanding of their chemical behavior and a broad portfolio of synthetic applications.

Properties and Synthesis of a Representative Alkyl Enol Ether: n-Butyl Vinyl Ether

n-Butyl vinyl ether serves as an excellent model for understanding the properties of alkyl enol ethers. It is a colorless, flammable liquid with a characteristic ether-like odor. eurochemsupplies.comchemicalbook.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 94 °C |

| Melting Point | -92 °C |

| Density | 0.774 g/mL at 25 °C |

| Flash Point | -9 °C |

| Water Solubility | Sparingly soluble |

The data in this table was sourced from multiple references. innospk.comnih.govsigmaaldrich.com

The primary industrial synthesis of n-butyl vinyl ether involves the reaction of n-butanol with acetylene in the presence of a potassium hydroxide (B78521) catalyst. chemicalbook.com More recent methods include transetherification from other vinyl ethers, such as ethyl vinyl ether, catalyzed by palladium complexes. academie-sciences.fr

n-Butyl vinyl ether is stable under basic conditions but readily hydrolyzes in the presence of acid to form n-butanol and acetaldehyde. chemicalbook.com Its electron-rich double bond makes it a valuable monomer in cationic polymerization to produce poly(vinyl ethers), which have applications in adhesives, coatings, and plasticizers. chemicalbook.comsigmaaldrich.com

Synthetic Utility of Enol Esters

Enol esters are versatile intermediates in organic synthesis. They can undergo a variety of transformations, including:

Cycloaddition Reactions: Participating as the 2π component in Diels-Alder and other cycloaddition reactions.

Asymmetric Hydrogenation: Reduction to chiral esters.

Carbon-Carbon Bond Formation: Acting as nucleophiles in aldol-type and Mannich-type condensation reactions. nih.gov

A key reaction of enolates, which are readily formed from enol esters, is the Claisen condensation. This reaction involves the attack of an ester enolate on another ester molecule to form a β-keto ester, a synthetically valuable motif. wikipedia.orgfiveable.me

The development of catalytic methods has greatly enhanced the utility of enol esters. For example, ruthenium-hydride complexes can catalyze the coupling of terminal alkynes with carboxylic acids to produce enol esters with high regioselectivity. The choice of solvent can direct the reaction to form either the gem- or (Z)-enol ester product. nih.gov

Structure

2D Structure

Properties

CAS No. |

88382-53-0 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

acetic acid;1-butoxyethenol |

InChI |

InChI=1S/C6H12O2.C2H4O2/c1-3-4-5-8-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |

InChI Key |

FOSWHTVWFZNUKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=C)O.CC(=O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Butoxyethenol and Its Acetic Acid Ester Analogues

Electrophilic Activation and Reactions of Enol Ethers

Enol ethers, such as 1-butoxyethenol, are electron-rich alkenes due to the electron-donating nature of the alkoxy group, which imparts a significant oxonium ion character. wikipedia.org This inherent electronic property makes them highly susceptible to attack by a variety of electrophiles. wikipedia.org Their reactivity is considerably enhanced compared to simple alkenes, particularly in reactions initiated by electrophilic activation. wikipedia.org

Acid-Catalyzed Reactions and Oxonium Ion Intermediates

In the presence of an acid catalyst, enol ethers undergo protonation, a key step in many of their characteristic reactions. The acid facilitates the tautomerization of a carbonyl compound to its enol form. wikipedia.org Protonation can occur at either the α-carbon or the oxygen atom. While protonation on the oxygen is possible, it is often an unproductive pathway. stackexchange.com Protonation at the α-carbon is more significant as it leads to the formation of a resonance-stabilized oxonium ion intermediate. stackexchange.comlibretexts.org This intermediate is highly electrophilic and susceptible to nucleophilic attack. stackexchange.com

The general mechanism for an acid-catalyzed reaction involving an enol ether begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. youtube.com A base, such as water, can then abstract an α-proton to form the enol. youtube.comyoutube.com The enol, being nucleophilic at the α-carbon, can then attack a protonated carbonyl group of another molecule. wikipedia.org Subsequent deprotonation yields the final product. libretexts.org Under acidic conditions, stabilized oxonium ion species can be generated from enol ether precursors, which then allows for further nucleophilic addition and cyclization reactions. researchgate.net

A key aspect of acid-catalyzed enol formation is that it proceeds through a planar, sp2-hybridized intermediate, which can lead to the loss of stereochemical information at the α-carbon if it was a chiral center. libretexts.org

Halogenation and Oxyhalogenation Reactions

Enol ethers readily undergo halogenation reactions with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). chemistrysteps.comlibretexts.org These reactions result in the formation of α-halo ketones. wikipedia.org The reaction is typically catalyzed by either an acid or a base. chemistrysteps.comlibretexts.org In an acid-catalyzed mechanism, the enol form of the carbonyl compound acts as the nucleophile, attacking the halogen. youtube.comchemistrysteps.com The reaction is initiated by the acid-catalyzed formation of the enol. youtube.com The enol's electron-rich double bond then attacks the electrophilic halogen. youtube.com

Under basic conditions, the reaction proceeds through the formation of an enolate ion, which is a more potent nucleophile than the enol. chemistrysteps.com However, base-catalyzed halogenation can be difficult to control, often leading to polyhalogenation. chemistrysteps.com This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the monohalogenated product more reactive than the starting material. chemistrysteps.com

Oxyhalogenation of enol ethers represents another important transformation. For instance, the facile trans-oxyiodination and oxychlorination of alkynes can lead to the direct construction of versatile halogenated enol esters and ethers. researchgate.net

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Enol ethers are valuable substrates in various cycloaddition reactions, which are powerful methods for constructing cyclic systems. acs.org One of the most significant of these is the [2+2] cycloaddition, which is utilized to form cyclobutane (B1203170) rings. For example, silyl (B83357) enol ethers can react with α,β-unsaturated esters in a catalytic [2+2] cycloaddition to produce polysubstituted cyclobutanes with high trans-stereoselectivity. acs.org The stereoselectivity and rate of these reactions can be influenced by the choice of the ester group and the substituents on the silicon atom. acs.org

A plausible mechanism for this type of catalytic [2+2] cycloaddition involves a Mukaiyama-type Michael addition of the silyl enol ether to the enoate, catalyzed by a Lewis acid like EtAlCl₂. acs.org This is followed by an intramolecular aldol-type reaction to form the cyclobutane ring. acs.org

Enol ethers can also participate in other types of cycloadditions, including [4+2] and [4+3] cycloadditions. researchgate.netacs.org For instance, asymmetric [4+2] cycloaddition reactions of enol ethers with salicylaldehyde-derived acetals, catalyzed by a conjugate-base-stabilized carboxylic acid, can lead to the formation of polycyclic chromanes. researchgate.net Furthermore, Lewis acids can promote the intermolecular formal [2π+2σ] cycloaddition of enol silyl ethers with bicyclo[1.1.0]butanes to synthesize bicyclo[2.1.1]hexanes. chemrxiv.org

Nucleophilic Reactivity and Transformations of Enol Ethers

The nucleophilic character of enol ethers is a cornerstone of their synthetic utility. libretexts.orgyoutube.com While they can react at the oxygen atom to form enol ether derivatives, the more common and synthetically valuable pathway involves the α-carbon acting as a nucleophile. youtube.com This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions. The relative nucleophilic reactivity of enolate equivalents has been quantitatively ranked, with metal enolates being significantly more reactive than enamines, which are in turn more reactive than enol ethers. thieme-connect.de

Reaction with Carboxylic Acids and Derivatives (e.g., Oxo-Acyloxylation)

Enol ethers can react with carboxylic acids in the presence of an oxidizing agent to form α-acyloxy ketones and esters. acs.org This process, known as oxo-acyloxylation, can be catalyzed by iodine (I₂) under metal-free conditions, using tert-butyl hydroperoxide (TBHP) as the oxidant and triethylamine (B128534) (Et₃N) as a base. acs.org This method is highly regioselective. acs.org

A visible-light-driven, metal-free photoredox system can also be employed for the oxo-acyloxylation of olefins with carboxylic acids and molecular oxygen to produce α-acyloxy ketones. organic-chemistry.org This environmentally friendly approach uses a photocatalyst to generate alkene radical cations that react with the carboxylic acid and oxygen. organic-chemistry.org

Furthermore, a one-pot synthesis of β-keto esters has been developed from the reaction of carboxylic acids and ynol ethers. acs.orgorganic-chemistry.org This process involves the silver(I) oxide (Ag₂O) promoted formation of an α-acyloxy enol ester intermediate, which then undergoes a rearrangement catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) to yield the β-keto ester. acs.orgorganic-chemistry.org

| Reactants | Catalyst/Reagents | Product | Reaction Type |

| Enol ether, Carboxylic acid | I₂/TBHP, Et₃N | α-Acyloxyketone/ester | Oxo-acyloxylation |

| Aryl alkene, Carboxylic acid, O₂ | Acridinium photocatalyst, Base | α-Acyloxy ketone | Photoredox Oxo-acyloxylation |

| Ynol ether, Carboxylic acid | Ag₂O, DMAP | β-Keto ester | One-pot synthesis |

Table 1: Reactions of Enol Ethers with Carboxylic Acids and Derivatives

Aldol-type and Mannich Reactions involving Enol Intermediates

Enol ethers, particularly silyl enol ethers, are key nucleophiles in Aldol-type reactions, most notably the Mukaiyama aldol (B89426) reaction. acs.orgmasterorganicchemistry.com In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to form a β-hydroxy ketone. acs.orgyoutube.com This reaction is a valuable method for carbon-carbon bond formation and can exhibit high diastereoselectivity, especially with cyclic ketones. acs.org

The Mannich reaction, which is analogous to the aldol reaction, involves the addition of an enol or enolate to an imine or iminium ion. masterorganicchemistry.comthieme-connect.com Silyl enol ethers can be effectively used as nucleophiles in silver-catalyzed asymmetric Mannich reactions with a wide range of imines, including those derived from aryl, alkyl, alkenyl, and alkynyl groups, to produce β-amino ketones with high enantioselectivity. acs.orgnih.govorganic-chemistry.org The reaction can be promoted by radical cation salts, where an imine radical cation acts as the electrophile. thieme-connect.com

| Reaction | Nucleophile | Electrophile | Catalyst/Promoter | Product |

| Mukaiyama Aldol | Silyl enol ether | Aldehyde/Ketone | Lewis Acid (e.g., TiCl₄) | β-Hydroxy ketone |

| Asymmetric Mannich | Silyl enol ether | Imine | Silver acetate (B1210297) (AgOAc) | β-Amino ketone |

| Radical Cation-Induced Mannich | Silyl enol ether | Imine | Radical Cation Salt | β-Amino ketone |

Table 2: Aldol-type and Mannich Reactions of Enol Ethers

Radical Reactions and Enol Ether Radical Cations

Enol ethers, such as 1-butoxyethenol, are electron-rich molecules capable of undergoing one-electron oxidation to form highly reactive intermediates known as enol ether radical cations. While specific studies on 1-butoxyethenol are not extensively documented, its behavior can be predicted based on well-established principles of enol ether chemistry. The formation of these radical cations can be initiated through electrochemical methods, such as anodic oxidation, or by chemical oxidants. princeton.edu

Once formed, the 1-butoxyethenol radical cation is a versatile intermediate. A primary fate for such species is deprotonation, leading to the formation of a carbon-centered radical that can participate in a variety of subsequent reactions. princeton.edu The acidity of a radical cation is significantly increased compared to its neutral parent molecule, facilitating this deprotonation step. princeton.edu These intermediates are known to undergo reactions such as cycloadditions, demonstrating their utility in synthesis.

The reactivity of the acetic acid ester analogue, (1-butoxyvinyl) acetate, would be influenced by the acetate group. However, the core reactivity associated with the enol ether moiety, including the formation of radical cations, is expected to persist.

Tautomerism and Isomerization Processes in Enol Esters and Enol Ethers

The structures of 1-butoxyethenol and (1-butoxyvinyl) acetate are subject to various equilibrium processes, including tautomerism and isomerization, which are fundamental to understanding their stability and reactivity.

Keto-Enol Tautomerism Dynamics

1-Butoxyethenol, as an enol, exists in a tautomeric equilibrium with its corresponding keto form, butoxyacetaldehyde (B1201794). Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. nih.govnih.gov

The equilibrium between the keto and enol forms is a dynamic process. For most simple, acyclic aldehydes and ketones, the equilibrium heavily favors the keto tautomer. This preference is largely due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). quora.comkhanacademy.org The enol form of ethyl acetate, a related compound, is present in a proportion of less than one part in 10 million, highlighting the general instability of ester enols. masterorganicchemistry.com It is therefore expected that 1-butoxyethenol exists predominantly as butoxyacetaldehyde under standard conditions.

| Tautomer | Structure | Relative Stability |

| Keto Form | Butoxyacetaldehyde | Generally Favored |

| Enol Form | 1-Butoxyethenol | Generally Unfavored |

Acid-Catalyzed Tautomerization Mechanisms (e.g., Double-Hydrogen-Shift)

The acid-catalyzed mechanism involves two key steps:

Protonation: The electron-rich double bond of the enol is protonated at the α-carbon. This step is often the rate-determining step in the hydrolysis of enol ethers. masterorganicchemistry.comresearchgate.net This generates a resonance-stabilized oxonium ion intermediate.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the hydroxyl group to yield the final keto product and regenerate the acid catalyst. libretexts.orgjove.com

Conversely, the conversion from the keto form to the enol form under acidic conditions begins with the protonation of the carbonyl oxygen, followed by deprotonation of an α-hydrogen by a base. libretexts.orgyoutube.com

Factors Influencing Enol and Enol Ether Stability

While the keto form is generally more stable, several factors can influence the position of the keto-enol equilibrium and the stability of the enol and its derivatives like enol ethers and esters. masterorganicchemistry.com

Conjugation: If the C=C double bond of the enol is in conjugation with another π-system (like an aromatic ring or another double bond), the enol form can be significantly stabilized. quora.comquora.com For 1-butoxyethenol, no such internal conjugation exists.

Steric Hindrance: Bulky substituents on the molecule can influence the relative stability of the tautomers. In the case of (1-butoxyvinyl) acetate, the steric bulk of the butoxy and acetoxy groups could play a role in its kinetic stability.

Hydrogen Bonding: Intramolecular hydrogen bonding can be a powerful stabilizing force for the enol tautomer. masterorganicchemistry.comwikipedia.org This is particularly relevant in 1,3-dicarbonyl compounds, where a six-membered ring can be formed via a hydrogen bond, but is not a factor for a simple enol like 1-butoxyethenol.

Surface Interactions and Solvent Effects: The nature of the solvent can significantly impact the keto-enol equilibrium. quora.comquora.com For example, the enol content of acetoacetic acid is less than 2% in water (a polar, protic solvent) but increases to 49% in carbon tetrachloride (a nonpolar solvent). masterorganicchemistry.com This is because polar solvents can form hydrogen bonds with the keto form, stabilizing it, while nonpolar solvents allow the enol to be stabilized by intramolecular hydrogen bonding where possible. masterorganicchemistry.com

The stability of the enol ether is also influenced by its substituents. Electron-donating groups attached to the double bond tend to stabilize the enol ether. fiveable.me The butoxy group in 1-butoxyethenol is an electron-donating group, which would contribute to the stability of the enol ether linkage.

| Factor | Effect on Enol/Enol Ether Stability | Example |

| Conjugation | Increases stability | Phenol (an aromatic enol) exists entirely in the enol form. wikipedia.org |

| Intramolecular H-Bonding | Increases stability | The enol form of acetylacetone (B45752) is stabilized by H-bonding. wikipedia.org |

| Solvent Polarity | Decreases enol content (for non-H-bonded enols) | Enol content is generally higher in nonpolar solvents. masterorganicchemistry.comquora.com |

| Electron-Donating Groups | Increases stability | Alkoxy groups stabilize the enol ether double bond. fiveable.me |

Isomerization Pathways under Various Catalytic Conditions

Beyond tautomerism, enol esters like (1-butoxyvinyl) acetate can undergo various isomerization reactions, often facilitated by catalysts. These reactions can involve the migration of the acyl group or rearrangement of the carbon skeleton.

Studies on the isomerization of enol esters derived from 2-acyl-1,3-cyclohexanediones have shown that these compounds can be susceptible to enolization and subsequent isomerization, driven by factors like electrostatic repulsion that deform the molecule from planarity. researchgate.net While (1-butoxyvinyl) acetate is acyclic, this highlights the potential for structural rearrangements in enol esters.

Catalytic conditions can direct specific isomerization pathways:

Base Catalysis: Amines, such as triethylamine, can catalyze the intramolecular acyl exchange in certain systems. researchgate.net Cyanide has also been shown to catalyze the isomerization of enol esters through a mechanism involving the cleavage of the enol ester and the transient formation of acyl cyanides. researchgate.net

Acid Catalysis: Lewis and Brønsted acids can mediate libretexts.orglibretexts.org-sigmatropic rearrangements (Claisen rearrangement) of related allylic vinyl acetals. nih.gov While (1-butoxyvinyl) acetate is not an allylic system, acid catalysis is a common method for promoting reactions of vinyl esters. For instance, the reaction of vinyl acetate with benzene (B151609) in the presence of aluminum chloride leads to several products arising from the reactivity of the vinyl group. scispace.com

Metal Catalysis: Transition metals are widely used to catalyze the isomerization of alkenes. Iridium-based catalysts, for example, are effective in promoting the isomerization of regioisomeric allylic vinyl acetals to access the substrates for Claisen rearrangements. nih.gov Such catalysts could potentially be employed to isomerize the double bond in 1-butoxyethenol or its derivatives.

Advanced Spectroscopic and Mechanistic Elucidation Techniques for Enol Esters and Enol Ethers

In-Situ Spectroscopic Analysis of Reaction Intermediates (e.g., IR, NMR)

Real-time monitoring of chemical reactions as they occur provides invaluable insights into reaction pathways, allowing for the direct observation of reactants, intermediates, products, and byproducts. youtube.com In-situ spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

In the context of forming an enol ester like 1-butoxyvinyl acetate (B1210297) from the reaction of acetic acid with a suitable precursor like 1-butyne, in-situ FTIR spectroscopy can track the progress of the reaction by monitoring specific vibrational modes. rsc.org For instance, the disappearance of the characteristic O-H stretching band of the carboxylic acid and the C≡C stretching band of the alkyne, concurrent with the appearance of the C=O stretching frequency of the newly formed ester and the C=C stretching of the vinyl group, provides a real-time kinetic profile. rsc.org Time-resolved IR spectroscopy can detect transient species, such as metal-vinylidene or metal-carboxylate complexes in catalyzed reactions, by identifying their unique absorption bands. rsc.orgnih.gov

Similarly, in-situ NMR spectroscopy allows for the quantitative tracking of species over time. researchgate.net For the synthesis of 1-butoxyvinyl acetate, ¹H NMR can monitor the decrease in the signal intensity of the acidic proton of acetic acid and the acetylenic proton of 1-butyne, while simultaneously observing the emergence of signals corresponding to the vinylic protons of the enol ester product. researchgate.net This method is particularly useful for distinguishing between different isomers (e.g., Z and E) as they form and potentially interconvert, providing data on reaction selectivity.

| Technique | Monitored Species/Group | Typical Observation for Enol Ester Synthesis | Reference |

|---|---|---|---|

| In-Situ FTIR | O-H (Carboxylic Acid) | Disappearance of broad stretch ~3000 cm⁻¹ | rsc.org |

| In-Situ FTIR | C=O (Carboxylic Acid) | Decrease in intensity of band at ~1710 cm⁻¹ | youtube.com |

| In-Situ FTIR | C=O (Enol Ester) | Appearance of new band at ~1760 cm⁻¹ | youtube.com |

| In-Situ FTIR | C=C (Enol Ester) | Appearance of new band at ~1650 cm⁻¹ | rsc.org |

| In-Situ ¹H NMR | Acidic H (Carboxylic Acid) | Disappearance of singlet at ~10-13 ppm | researchgate.net |

| In-Situ ¹H NMR | Vinylic H (Enol Ester) | Appearance of new signals at ~4.5-7.5 ppm | researchgate.net |

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a definitive technique for tracing the pathway of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. numberanalytics.comias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), its final position in the product molecule can be determined using mass spectrometry or NMR spectroscopy. numberanalytics.comnih.gov

For the synthesis of enol esters, isotopic labeling can clarify the nature of bond-forming and bond-breaking steps. ias.ac.in For example, in the ruthenium-catalyzed addition of carboxylic acids to alkynes, a key question is the origin of the oxygen atom attached to the vinyl carbon. nih.gov By using ¹⁸O-labeled acetic acid (CH₃C(O)¹⁸OH), one can determine whether the reaction proceeds through a pathway where the carboxylate oxygen attacks the alkyne. If the ¹⁸O label is incorporated into the ester's carbonyl group, it suggests a different mechanism, possibly involving a ketene (B1206846) intermediate.

Deuterium (B1214612) labeling is also highly informative. nih.gov For instance, the reaction between deuterated benzoic acid (PhCO₂D) and phenylacetylene (B144264) (PhC≡CH) resulted in extensive deuterium incorporation at the vinyl positions of the enol ester products, providing critical information about protonolysis steps in the catalytic cycle. nih.gov Such experiments are essential for distinguishing between proposed mechanistic pathways, such as those involving migratory insertion versus those proceeding via a vinylidene intermediate. nih.gov

| Isotopic Label | Reactant Labeled | Purpose of Experiment | Potential Outcome & Interpretation | Reference |

|---|---|---|---|---|

| ¹⁸O | Carbonyl oxygen of Acetic Acid | To trace the carbonyl oxygen's fate. | If ¹⁸O remains in the carbonyl of the enol ester, it indicates the C=O bond was not involved in the reaction. | numberanalytics.comias.ac.in |

| ¹⁸O | Hydroxyl oxygen of Acetic Acid | To determine which oxygen atom adds to the alkyne. | If ¹⁸O is found in the ether linkage of the enol ester, it supports a mechanism where the hydroxyl oxygen acts as the nucleophile. | numberanalytics.comias.ac.in |

| ²H (Deuterium) | Acidic proton of Acetic Acid (AcOD) | To investigate the role and timing of proton transfer steps. | Location of deuterium on the vinyl group of the product elucidates the stereochemistry of the addition. | nih.gov |

| ¹³C | Alkyne carbon atoms | To confirm the carbon skeleton's rearrangement or lack thereof. | Confirms which alkyne carbon becomes bonded to the oxygen atom, clarifying the regioselectivity. | nih.gov |

Kinetic and Thermodynamic Profiling of Enol Ester Reactions

Kinetic and thermodynamic studies quantify the rates and energy changes associated with a reaction, providing a deeper, quantitative understanding of the mechanism. muni.cz Kinetic profiling involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading) to determine the rate law and activation parameters. researchgate.net

For enol ester synthesis, kinetic studies can reveal which step in the reaction sequence is the slowest, or rate-determining. nih.gov For example, in some catalytic systems, the rate of reaction is inversely dependent on the concentration of a ligand, suggesting that ligand dissociation is a required step before the reactants can coordinate to the metal center. nih.gov The activation energy (Ea), derived from the temperature dependence of the rate constant (the Arrhenius equation), indicates the minimum energy required for the reaction to occur. researchgate.net Studies on the esterification of acetic acid with butanols have determined activation energies to be in the range of 23-29 kJ/mol, indicating the energy barrier for these reactions. researchgate.net

Thermodynamic profiling focuses on the relative stability of reactants, products, and intermediates. stackexchange.com In the formation of substituted enol ethers, for example, different reaction conditions can favor either the kinetic (less stable, formed faster) or the thermodynamic (more stable, formed slower) product. wikipedia.org The thermodynamic product is typically the more substituted, and therefore more stable, alkene. unacademy.com By measuring equilibrium constants, the change in Gibbs free energy (ΔG) for the reaction can be calculated, indicating the spontaneity and position of the equilibrium. muni.cz These profiles are crucial for controlling product distribution, especially in reactions that can yield multiple isomers. nih.govstackexchange.com

| Parameter | Definition | Significance in Enol Ester Reactions | Reference |

|---|---|---|---|

| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. | Quantifies the speed of the reaction. A larger 'k' means a faster reaction. | muni.cz |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Indicates how the rate is affected by the concentration of each reactant, providing insight into the rate-determining step. | researchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | A higher Ea indicates a greater temperature sensitivity and a slower reaction at a given temperature. | researchgate.net |

| Hammett Plot (ρ value) | A correlation of reaction rates for a series of substituted reactants. | The sign and magnitude of ρ reveal the nature of charge development in the transition state. A positive ρ suggests a buildup of negative charge, while a negative ρ indicates positive charge buildup. nih.gov | nih.gov |

| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the extent of reaction and the relative thermodynamic stability of products versus reactants. | muni.cz |

Theoretical and Computational Investigations in Enol Ether and Enol Ester Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like enol esters. northwestern.edumdpi.com These methods solve the Schrödinger equation to determine the electronic wavefunction, which in turn yields crucial information about molecular structure, energy, and reactivity. northwestern.edu

The electronic structure of an enol ester is characterized by the delocalization of electrons across the C=C double bond and the adjacent oxygen atom of the ester group. This π-system is central to its reactivity. Quantum calculations can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For enol esters, the HOMO is typically associated with the electron-rich C=C bond, indicating its nucleophilic character. The LUMO is often located around the carbonyl carbon, highlighting its electrophilic site. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity.

Quantum-information theory further enriches this picture by using descriptors derived from the electronic wavefunction to analyze chemical bonds and reactivity. mdpi.com These methods can quantify the flow of electrons during a chemical reaction, offering a detailed perspective on bond formation and cleavage. mdpi.com For enol esters, this can elucidate their role as versatile building blocks in organic synthesis, capable of reacting with a variety of electrophiles. nih.gov

Table 1: Key Molecular Properties from Quantum Chemical Calculations

| Property | Description | Relevance to Enol Esters |

|---|---|---|

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. northwestern.edu | Determines the steric accessibility of reactive sites. |

| Electronic Energy | Total energy of the molecule, used to compare the stability of isomers and conformers. northwestern.edu | Predicts the most stable form of the enol ester. |

| Molecular Orbitals (HOMO/LUMO) | Spatial distribution and energy of the frontier orbitals. | Identifies nucleophilic (HOMO) and electrophilic (LUMO) centers, predicting reactivity. |

| Electron Density Distribution | The probability of finding an electron at any given point in the molecule. | Reveals charge distribution and polar regions within the molecule. |

This table is generated based on general principles of quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. researchgate.netnih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. nih.gov

For enol esters, DFT studies have provided detailed mechanistic insights into their synthesis and subsequent transformations. For instance, the cobalt-catalyzed hydro-oxycarbonylation of alkynes to produce enol esters has been investigated, with proposed pathways involving either oxidative addition or coordination of the cobalt catalyst with the alkyne. organic-chemistry.org Similarly, boron Lewis acid-catalyzed carboacyloxylation of ynamides to form fully substituted enol esters has been rationalized through DFT calculations, which helped to explain the observed high stereoselectivity. nih.gov

DFT is also employed to understand the reactivity of enol esters in various chemical processes. In palladium-catalyzed reactions, DFT computations have been used to elucidate the effect of different ligands on the reaction outcome, showing how ligands can favor one mechanistic pathway over another. researchgate.net Studies on related systems, such as the reaction of propargylic alcohols with alkenes, demonstrate that reactions can proceed through common intermediates like metal-allenylidene complexes, with the subsequent steps dictating the final product. nih.gov

Table 2: Representative Activation Energies (Ea) from DFT Studies on Related Reactions

| Reaction Type | Model System | Environment | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Tautomerization | 3-phenyl-2,4-pentanedione (Keto to Enol) | Gas Phase | 30.61 | orientjchem.org |

| Tautomerization | 3-phenyl-2,4-pentanedione (Keto to Enol) | Water | 31.26 | orientjchem.org |

This table presents data from DFT studies on model systems to illustrate the type of information obtained. The values are specific to the studied systems and methods.

Molecular Dynamics Simulations of Intermolecular Interactions and Catalysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This method is particularly suited for studying intermolecular interactions, solvent effects, and the dynamic aspects of catalysis, which are often difficult to capture with static quantum chemical calculations. researchgate.netnih.gov

For a compound like acetic acid; 1-butoxyethenol, MD simulations could be used to understand its behavior in a solution. The simulations would model the interactions between the enol ester and surrounding solvent molecules, revealing information about solvation shells, hydrogen bonding (if applicable), and induced-dipole interactions. nih.govresearchgate.net These interactions can significantly influence the reactivity and stability of the solute. For example, simulations of natural esters have been used to investigate properties like viscosity and diffusion, which are governed by intermolecular forces. nih.gov

Prediction of Tautomeric Equilibria and Stability

Tautomerism is a fundamental concept in the chemistry of carbonyl compounds. While acetic acid; 1-butoxyethenol is a stable enol ester, its chemistry is closely related to that of systems exhibiting keto-enol tautomerism, such as β-dicarbonyl compounds. acs.org Computational methods are exceptionally powerful in predicting the position of tautomeric equilibria by calculating the relative free energies of the different forms. researchgate.netmdpi.com

DFT calculations, often combined with a continuum solvent model (like the Polarizable Continuum Model, PCM), can accurately predict which tautomer is more stable in a given solvent. orientjchem.orgresearchgate.net Studies on numerous β-ketoamides and β-diketones have shown that the equilibrium can be influenced by substituents, solvent polarity, and temperature. researchgate.netmdpi.com For example, polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org Computational studies have found that for many β-dicarbonyl systems, the keto form is more stable than the enol form, though factors like intramolecular hydrogen bonding and resonance can stabilize the enol tautomer. orientjchem.orgresearchgate.net

Table 3: Computationally Predicted Tautomeric Preferences in Related Systems

| Compound System | Finding | Computational Method | Reference |

|---|---|---|---|

| 3-phenyl-2,4-pentanedione | The keto-form is more stable than the enol form in the gas phase and in various solvents. | B3LYP/6-31+g(d) | orientjchem.org |

| β-ketoamides | Enolization is favored by electron-withdrawing substituents and bulky groups. | AM1 (semiempirical) | researchgate.net |

| Asymmetric 1,3-dicarbonyls | The preferred enol form is determined by the extent of conjugation, with aryl substituents favoring enolization towards the aromatic ring. | B3LYP/6-311G(d,p) | researchgate.net |

This table summarizes findings from computational studies on tautomeric equilibria in systems related to enol esters.

Applications in Organic Synthesis and Chemical Transformations

Strategic Utility of Enol Ethers as Versatile Building Blocks

Enol ethers, characterized by an alkene with an alkoxy substituent, are electron-rich olefins due to the electron-donating nature of the oxygen atom. wikipedia.org This electronic character imparts them with significant nucleophilic properties, making them highly susceptible to attack by electrophiles. wikipedia.orglibretexts.org Their reactivity has established them as crucial building blocks in the synthesis of more complex molecules. wikipedia.orgnih.gov

The synthetic utility of enol ethers is demonstrated in their participation in a variety of chemical reactions:

Cycloaddition Reactions: Enol ethers readily participate in cycloaddition reactions. For instance, they can undergo [3+2] cycloadditions with electron-deficient sulfonyl azides, leading to ring-contracted products after the loss of dinitrogen. wikipedia.org They also engage in inverse demand Diels-Alder reactions. wikipedia.org

Reactions with Electrophiles: Their electron-rich nature makes them excellent partners for reactions with various electrophiles. For example, silyl (B83357) enol ethers react with soft electrophiles like phenylselenyl chloride (PhSCl) to produce α-sulfenylated carbonyl compounds. wikipedia.org

Formation of Heterocycles: Enol ethers are key precursors in the synthesis of various heterocyclic compounds. researchgate.net

Polymerization: Vinyl ethers, a subset of enol ethers, can undergo polymerization to form polyvinyl ethers. wikipedia.org

The versatility of enol ethers is further highlighted by their presence in natural products and their role as intermediates in crucial biosynthetic pathways, such as the Claisen rearrangement of chorismate in the biosynthesis of certain amino acids. wikipedia.org

Enol Esters as Acyl Donors or Synthons in Organic Synthesis

Enol esters, such as the title compound "Acetic acid;1-butoxyethenol," are highly effective acylating agents in organic synthesis. rsc.org They serve as activated forms of carboxylic acids, facilitating the transfer of an acyl group to a nucleophile.

The efficacy of enol esters as acyl donors stems from the nature of their leaving group. Upon acylation, the leaving group is an enol, which immediately tautomerizes to its more stable keto form. rsc.org This irreversible tautomerization drives the reaction forward, making the acylation process highly efficient. Common enol esters used for this purpose include vinyl acetate (B1210297) and isopropenyl acetate. rsc.orgresearchgate.net

The applications of enol esters as acylating agents are extensive and include:

Transesterification: They are widely used in the enzymatic and chemical synthesis of other esters by reacting with alcohols. researchgate.netorganic-chemistry.org For example, various alcohols can be acetylated using acetic anhydride (B1165640) in the presence of a suitable catalyst. organic-chemistry.org

Amide Synthesis: Enol esters can also react with amines to form amides. researchgate.net

Synthesis of Ketones: The acetoacetic ester synthesis is a classic method that utilizes an enol ester derivative to produce ketones. chemistnotes.comwebsite-files.commasterorganicchemistry.com

| Acyl Donor Example | Nucleophile | Product Type |

| Vinyl Acetate | Alcohol | Ester |

| Isopropenyl Acetate | Amine | Amide |

| Ethyl Acetoacetate | Alkyl Halide (followed by hydrolysis and decarboxylation) | Ketone |

Stereoselective and Regioselective Bond Formation via Enol Ether Intermediates

The geometry and substitution pattern of the double bond in enol ethers and their silyl derivatives (silyl enol ethers) are critical for controlling the stereochemical outcome of subsequent reactions. Consequently, significant research has been dedicated to the stereoselective and regioselective synthesis of these intermediates. acs.orgresearchgate.netacs.orgnih.gov

The formation of a specific regio- or stereoisomer of an enol ether can often be directed by carefully selecting the reaction conditions:

Base and Solvent: The choice of base and solvent can have a profound impact on the regioselectivity of enolate formation from unsymmetrical ketones, which in turn determines the structure of the resulting silyl enol ether. acs.org For instance, the use of a hexamethyldisilazane (B44280) magnesium salt as an electrogenerated base has been shown to surprisingly favor the less substituted silyl enol ether. acs.org

Temperature: Low temperatures are often crucial for achieving high stereoselectivity in the synthesis of silyl enol ethers. acs.org

These stereodefined enol ethers are invaluable in a range of stereoselective transformations:

Mukaiyama Aldol (B89426) Reaction: Silyl enol ethers with a defined geometry react with aldehydes in the presence of a Lewis acid to produce aldol adducts with high diastereoselectivity. acs.org

Cyclopropanation: The Simmons-Smith reaction of silyl enol ethers can be performed stereospecifically, where the configuration of the enol ether dictates the stereochemistry of the resulting cyclopropane. acs.org

Rearrangements: The acid-catalyzed rearrangement of enol ester epoxides can proceed with either retention or inversion of configuration, depending on the strength of the acid used. organic-chemistry.org

Recent advances include the visible-light-induced stereoselective synthesis of silyl enol ethers from acylsilanes and α,β-unsaturated ketones, which offers excellent stereocontrol. acs.orgacs.org

Cascade and Multicomponent Reactions Utilizing Enol Ester Chemistry

The reactivity of enol esters makes them excellent components in cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. organic-chemistry.org

Enol esters have been successfully employed in various MCRs:

Povarov Reaction: Cyclic enol esters can react with anilines and aldehydes in a scandium-catalyzed Povarov-type reaction to afford N-arylated lactams with good stereocontrol. acs.orgacs.orgnih.gov In some cases, vinyl acetate, a simple enol ester, can lead to the formation of quinoline (B57606) derivatives. acs.orgnih.gov

Mannich-Type Reactions: Isopropenyl acetate, another common enol ester, can participate in Mannich-type reactions to produce the corresponding Mannich adducts. acs.orgnih.gov

Cascade reactions involving enol ester-like functionalities have also been developed:

Aldolization-Lactonization Cascade: A copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters proceeds via a reductive aldolization followed by a lactonization to furnish functionalized lactones. nih.gov

Enolboration/Hydroformylation/Aldol Addition: A one-pot cascade reaction involving the enolboration of unsaturated carbonyl compounds, followed by rhodium-catalyzed hydroformylation and an intramolecular aldol addition, allows for the regio- and diastereoselective formation of cyclic compounds. nih.gov

These examples underscore the power of enol ester chemistry to streamline synthetic routes and efficiently construct complex molecular architectures.

Q & A

Q. Analysis Framework :

Compare Experimental Conditions :

- Verify temperature control (e.g., viscosity decreases from 1.037 mPa·s at 30°C to 0.457 mPa·s at 100°C) .

- Assess instrument calibration (e.g., rotational viscometer vs. capillary methods).

Data Normalization :

Statistical Validation :

- Apply ANOVA to evaluate inter-study variability and identify systematic errors .

Basic: What spectroscopic techniques are most effective for characterizing acetic acid purity?

Q. Methodological Answer :

NMR Spectroscopy :

IR Spectroscopy :

Mass Spectrometry :

Advanced: How to design an experiment evaluating acetic acid's inhibitory effects on enzymatic activity?

Q. Experimental Design :

Hypothesis : Acetic acid reduces enzyme activity by denaturing tertiary structure at low pH.

Variables :

- Independent: Acetic acid concentration (0–10% v/v).

- Dependent: Enzyme activity (e.g., catalase-mediated O production measured via gasometry).

Controls :

Data Interpretation :

- Plot activity vs. concentration; fit to a sigmoidal curve to determine IC .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, pKa) for acetic acid?

Q. Conflict Resolution Strategy :

Source Evaluation :

- Cross-reference data from peer-reviewed journals (e.g., Nature for synthesis pathways ) vs. industrial reports (e.g., outdated plant design data ).

Replicate Key Measurements :

Computational Validation :

- Use DFT calculations to model acetic acid’s dissociation energy and compare with experimental ΔH values .

Basic: What are best practices for presenting acetic acid research data in academic papers?

Q. Guidelines :

Raw Data :

- Include large datasets (e.g., titration curves, spectral peaks) in appendices .

Processed Data :

Visualization :

- Label graphs with error bars and R values for regression analyses .

Advanced: How to optimize synthetic routes for acetic acid derivatives (e.g., esters) while minimizing side reactions?

Q. Methodological Recommendations :

Reagent Selection :

- Use anhydrous conditions for esterification (e.g., acetic acid + ethanol → ethyl acetate) .

Catalysis :

- Employ HSO or enzyme-based catalysts (e.g., lipases) to enhance yield .

Analytical Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.